Benzene, (3-methyl-1-methylenebutyl)-
Description
Contextualization of Benzene (B151609), (3-methyl-1-methylenebutyl)- in Contemporary Chemical Research
The study of substituted benzenes is a mature field, with a vast body of literature detailing their synthesis, reactivity, and applications. libretexts.orgmsu.edugrail.moe Compounds with similar structural motifs, such as styrene (B11656) and its derivatives, are of immense industrial importance, serving as monomers for a wide array of polymers and as versatile intermediates in organic synthesis. nih.govresearchgate.net The reactivity of the vinyl group in these molecules allows for a rich variety of chemical transformations, including polymerization, oxidation, and addition reactions. researchgate.netnih.gov
However, a thorough review of the scientific literature reveals a striking absence of dedicated research on Benzene, (3-methyl-1-methylenebutyl)-. Its presence is primarily noted in chemical databases and supplier catalogs, with no significant studies on its unique properties or potential applications. This lack of information places it in stark contrast to other C12H16 isomers, which have been the subject of various investigations.
Research Gaps and Motivations for Scholarly Inquiry into Benzene, (3-methyl-1-methylenebutyl)-
The current state of knowledge regarding Benzene, (3-methyl-1-methylenebutyl)- is characterized by a significant research gap. There is a dearth of published information on several fundamental aspects of its chemistry:
Synthesis: While general methods for the synthesis of substituted styrenes are well-established, such as the Wittig reaction or palladium-catalyzed cross-coupling reactions, specific, optimized synthetic routes to Benzene, (3-methyl-1-methylenebutyl)- have not been reported. google.commdpi.com The development of an efficient and selective synthesis would be the first crucial step in enabling further research.
Physicochemical Properties: Detailed experimental data on its physical and spectroscopic properties are not readily available. A comprehensive characterization of these properties would provide a foundational understanding of the molecule.
Reactivity: The reactivity of the 1-methylenebutyl substituent, particularly the interplay between the double bond and the benzylic protons, remains uninvestigated. Understanding its behavior in key organic reactions would unlock its potential as a synthetic building block.
Polymerization Potential: The presence of a terminal double bond suggests that Benzene, (3-methyl-1-methylenebutyl)- could serve as a monomer for the synthesis of novel polymers. The bulky and branched alkyl group could impart unique thermal and mechanical properties to the resulting polymer. Research into its polymerization behavior, including kinetics and the properties of the resulting polymer, is a promising avenue for materials science. scilit.comepfl.chmdpi.com
Biological Activity: Many alkenylbenzenes of natural and synthetic origin exhibit interesting biological activities. nih.govsemanticscholar.org Screening Benzene, (3-methyl-1-methylenebutyl)- for potential biological effects could lead to the discovery of new pharmacologically active compounds.
The motivations for pursuing research into this compound are therefore numerous and compelling. A systematic investigation would not only fill a void in the chemical literature but also potentially lead to the development of new materials with tailored properties and the discovery of molecules with novel biological functions. The study of this seemingly simple yet unexamined molecule could offer fresh insights into the structure-property relationships of substituted benzenes and open up new avenues for innovation in both pure and applied chemistry.
Data Tables
Table 1: Chemical Identifiers for Benzene, (3-methyl-1-methylenebutyl)-
| Identifier | Value |
| CAS Number | 38212-14-5 chemnet.com |
| Molecular Formula | C12H16 chemnet.com |
| Synonym | (3-Methyl-1-methylenebutyl)benzene |
Structure
3D Structure
Properties
Molecular Formula |
C12H16 |
|---|---|
Molecular Weight |
160.25 g/mol |
IUPAC Name |
4-methylpent-1-en-2-ylbenzene |
InChI |
InChI=1S/C12H16/c1-10(2)9-11(3)12-7-5-4-6-8-12/h4-8,10H,3,9H2,1-2H3 |
InChI Key |
UITGPFDMCDXUSB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=C)C1=CC=CC=C1 |
Origin of Product |
United States |
Mechanistic Studies of Formation Pathways and Generation of Benzene, 3 Methyl 1 Methylenebutyl
Thermochemical Degradation Processes for the Generation of Benzene (B151609), (3-methyl-1-methylenebutyl)-
The formation of Benzene, (3-methyl-1-methylenebutyl)- is frequently observed during the high-temperature decomposition of complex hydrocarbon mixtures, particularly from plastic waste. Thermochemical processes like pyrolysis and thermolysis break down large polymer chains into a variety of smaller, more volatile compounds, including substituted aromatic species.
Pyrolysis is the thermal degradation of materials at elevated temperatures in the absence of oxygen. In the context of plastic waste, this process breaks down polymer macromolecules into smaller hydrocarbons. The yield of specific aromatic compounds, including Benzene, (3-methyl-1-methylenebutyl)-, is highly dependent on several process parameters.
The reaction temperature is a critical factor. The pyrolysis of mixed plastics to produce aromatic compounds is generally favored at temperatures above 600°C. researchgate.net For instance, studies on mixed plastic waste have shown that the maximum yield for aromatic compounds like benzene, toluene, and xylene (BTX) can be achieved at temperatures around 719°C. researchgate.net While specific yield data for Benzene, (3-methyl-1-methylenebutyl)- is not detailed in these studies, the general trend indicates that higher temperatures promote the cracking and cyclization reactions necessary for the formation of aromatic rings and their subsequent alkylation.
The type of reactor and the residence time of the volatile products in the high-temperature zone also play a significant role. Longer residence times can lead to secondary cracking reactions, potentially breaking down larger alkylated benzenes into smaller, more stable molecules like benzene or toluene.
Interactive Table 1: Key Parameters in Pyrolysis for Aromatic Compound Generation
| Parameter | Typical Range | Influence on Aromatic Yield |
|---|---|---|
| Temperature | 450°C - 900°C chemguide.co.uk | Higher temperatures generally increase the yield of aromatic compounds. researchgate.net |
| Feedstock | Mixed Plastics (PE, PP, PS) researchgate.net | The presence of polystyrene is crucial for high aromatic yields. ijeatr.org |
| Catalyst | Zeolites, FCC catalysts mdpi.com | Catalysts can lower the reaction temperature and improve selectivity towards specific hydrocarbons. mdpi.commdpi.com |
| Residence Time | Variable | Can influence the extent of secondary cracking reactions and final product distribution. |
Thermolysis is a less complex thermal degradation process that can also convert waste plastics into liquid and gaseous hydrocarbons. ijeatr.org In a study involving the thermolysis of a mixture of Low-Density Polyethylene (LDPE), Polypropylene (PP), and Polystyrene (PS), Benzene, (3-methyl-1-methylenebutyl)- was identified as one of the benzene group compounds in the resulting liquid fuel. ijeatr.org
This process was carried out at a temperature range of 25°C to 390°C, resulting in a liquid fuel yield of 89.5%. ijeatr.org The product distribution in such processes is a complex mixture of long and short-chain hydrocarbon isomers, along with various aromatic compounds. ijeatr.org The presence of Benzene, (3-methyl-1-methylenebutyl)- indicates that fragmentation of the polyolefin chains and subsequent combination with phenyl groups from polystyrene degradation occurs even at these relatively moderate temperatures.
Interactive Table 2: Product Yields from Thermolysis of a LDPE/PP/PS Mixture
| Product | Yield Percentage |
|---|---|
| Liquid Fuel | 89.5% ijeatr.org |
| Light Gas | 6.0% ijeatr.org |
| Black Solid Residue | 4.5% ijeatr.org |
The composition of the polymer feedstock is arguably the most critical factor in the generation of Benzene, (3-methyl-1-methylenebutyl)-. The formation of this compound is intrinsically linked to the presence of polystyrene (PS) in the feedstock. ijeatr.org Polystyrene's structure, which consists of a repeating styrene (B11656) monomer unit (a vinyl group attached to a benzene ring), serves as the primary source for the benzene ring in the final product.
The alkyl side chain, (3-methyl-1-methylenebutyl)-, is derived from the thermal cracking of polyolefins like polyethylene (PE) and polypropylene (PP). mdpi.com These polymers break down into a variety of aliphatic free radicals. The degradation temperatures of these polymers vary, influencing the sequence and availability of different radical species. For example, the decomposition of pure PS occurs between 350-450°C, while PP, LDPE, and HDPE require higher temperatures, typically in the 450-510°C range for degradation. mdpi.com The interaction between the degrading polymer chains in a mixed plastic feedstock is crucial for the formation of hybrid molecules like Benzene, (3-methyl-1-methylenebutyl)-.
Elucidation of Reaction Mechanisms for Benzene, (3-methyl-1-methylenebutyl)- Formation
The formation of Benzene, (3-methyl-1-methylenebutyl)- during thermal degradation proceeds through a complex series of chemical reactions governed by free radical chemistry.
Thermal cracking of hydrocarbons, including polymers, occurs through a free-radical chain reaction mechanism. psu.edu This process can be described in three main stages:
Initiation: At high temperatures, the kinetic energy is sufficient to cause the homolytic fission of the weakest covalent bonds. In polymers like PE and PP, this is typically a carbon-carbon (C-C) bond, which breaks to form two alkyl free radicals. psu.edudocbrown.info
Propagation: The highly reactive free radicals can then undergo several types of reactions. These include hydrogen abstraction, where a radical removes a hydrogen atom from another molecule to form a stable alkane and a new free radical. psu.edu Another key propagation step is β-scission, where a radical breaks at the C-C bond beta to the carbon with the unpaired electron, resulting in the formation of an alkene (like ethene) and a new, smaller alkyl radical. psu.edu These propagation steps lead to a cascade of reactions, breaking down the long polymer chains into a variety of smaller fragments.
Termination: The chain reaction is terminated when two free radicals combine to form a stable, non-radical product. psu.edu
In the context of a mixed plastic feedstock, polystyrene degrades to produce phenyl radicals and styrene. Simultaneously, PE and PP degrade into a mixture of aliphatic radicals. The recombination of a phenyl radical with a C6 aliphatic radical, specifically the (3-methyl-1-methylenebutyl) radical, would lead to the formation of the target molecule.
The aromatic ring in Benzene, (3-methyl-1-methylenebutyl)- is provided directly by the polystyrene component of the feedstock. ijeatr.org The thermal cracking of polystyrene readily yields styrene monomer and other phenyl-containing radicals.
The formation of the specific "(3-methyl-1-methylenebutyl)-" side chain involves the fragmentation of polypropylene and/or polyethylene chains. The structure of this C6 side chain suggests it originates from a fragment of the PP or PE backbone that has undergone rearrangement. Rearrangement reactions are common in organic chemistry and can occur to form more stable intermediates. wikipedia.orgmasterorganicchemistry.com It is plausible that a primary or secondary alkyl radical formed during the initial fragmentation of the polyolefin chain rearranges into the more complex branched structure of the (3-methyl-1-methylenebutyl) radical before it combines with a phenyl radical. This recombination step, a form of termination or radical addition, finalizes the structure of the molecule.
Exploration of Alternative Synthetic Routes to Benzene, (3-methyl-1-methylenebutyl)- and its Structural Analogues
The synthesis of "Benzene, (3-methyl-1-methylenebutyl)-" and its structural analogues can be approached through several established organic chemistry methodologies. These routes offer flexibility in starting materials and can be adapted to produce a variety of structurally similar compounds. Key among these methods are the Friedel-Crafts alkylation and the Wittig reaction, each presenting distinct advantages and challenges.
One common approach to forming carbon-carbon bonds in aromatic systems is the Friedel-Crafts alkylation . This reaction involves the alkylation of an aromatic ring, such as benzene, using an alkyl halide, alkene, or alcohol in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) or a strong acid like hydrofluoric acid (HF). study.comlibretexts.orgstudy.com The reaction proceeds through an electrophilic aromatic substitution mechanism, where a carbocation electrophile is generated and subsequently attacked by the electron-rich benzene ring. libretexts.orgstudy.comlibretexts.org
For the synthesis of "Benzene, (3-methyl-1-methylenebutyl)-", a plausible Friedel-Crafts approach would involve the reaction of benzene with a suitable C6 alkylating agent. However, a significant challenge in Friedel-Crafts alkylation is the potential for carbocation rearrangements to form a more stable carbocation. libretexts.orglibretexts.org For instance, starting with 4-methyl-1-pentene in the presence of an acid catalyst would likely lead to a mixture of products due to hydride shifts. The initially formed secondary carbocation could rearrange to a more stable tertiary carbocation, leading to isomers of the desired product.
To circumvent the issue of carbocation rearrangements, Friedel-Crafts acylation followed by a reduction reaction presents a more controlled alternative. youtube.comyoutube.com This two-step process involves first reacting benzene with an acyl chloride or anhydride to form a ketone. The acylium ion intermediate is not prone to rearrangement. The resulting ketone can then be reduced to the desired alkyl group. For example, to synthesize the saturated analogue, (3-methylbutyl)benzene, one could use 3-methylbutanoyl chloride in a Friedel-Crafts acylation, followed by a Clemmensen or Wolff-Kishner reduction.
Another powerful tool for the synthesis of alkenes is the Wittig reaction . masterorganicchemistry.commnstate.eduwikipedia.org This reaction involves the treatment of an aldehyde or ketone with a phosphonium ylide (Wittig reagent) to produce an alkene. wikipedia.orglibretexts.org The Wittig reaction is highly versatile and is particularly useful for forming carbon-carbon double bonds at a specific position without the risk of rearrangement that plagues Friedel-Crafts alkylations. organic-chemistry.org
To synthesize "Benzene, (3-methyl-1-methylenebutyl)-" via the Wittig reaction, a suitable strategy would be the reaction of isobutyl methyl ketone with methylenetriphenylphosphorane (Ph₃P=CH₂). The ylide is typically prepared from the corresponding phosphonium salt by treatment with a strong base. libretexts.org This method offers a direct and regioselective route to the desired terminal alkene.
The following tables outline these proposed synthetic routes:
Table 1: Proposed Friedel-Crafts Alkylation Route
| Step | Reactants | Reagents/Catalyst | Intermediate/Product |
| 1 | Benzene, 4-methyl-1-pentene | H⁺ (e.g., HF) | Mixture of alkylated benzenes including (3-methyl-1-methylenebutyl)benzene and rearranged isomers |
Table 2: Proposed Friedel-Crafts Acylation-Reduction Route for a Structural Analogue
| Step | Reactants | Reagents/Catalyst | Intermediate | Product |
| 1 | Benzene, 3-Methylbutanoyl chloride | AlCl₃ | 1-Phenyl-3-methyl-1-butanone | |
| 2 | 1-Phenyl-3-methyl-1-butanone | Zn(Hg), HCl (Clemmensen) or H₂NNH₂, KOH (Wolff-Kishner) | (3-Methylbutyl)benzene |
Table 3: Proposed Wittig Reaction Route
| Step | Reactants | Reagents/Catalyst | Intermediate | Product |
| 1 | Methyltriphenylphosphonium bromide | Strong base (e.g., n-BuLi) | Methylenetriphenylphosphorane | |
| 2 | Isobutyl methyl ketone, Methylenetriphenylphosphorane | - | Betaine/Oxaphosphetane | Benzene, (3-methyl-1-methylenebutyl)- |
These alternative synthetic routes provide a strategic framework for the targeted synthesis of "Benzene, (3-methyl-1-methylenebutyl)-" and its analogues. The choice of method would depend on the desired purity, yield, and the availability of starting materials. While Friedel-Crafts alkylation offers a direct approach, the potential for rearrangements necessitates careful control of reaction conditions. The Wittig reaction, on the other hand, provides a more precise method for constructing the target alkene without isomeric impurities. wikipedia.orgorganic-chemistry.org
Advanced Analytical Methodologies for the Identification and Quantification of Benzene, 3 Methyl 1 Methylenebutyl
Gas Chromatography-Mass Spectrometry (GC-MS) for High-Resolution Identification and Quantification of Benzene (B151609), (3-methyl-1-methylenebutyl)-
Gas chromatography-mass spectrometry (GC-MS) stands as a primary and powerful tool for the analysis of volatile and semi-volatile organic compounds like Benzene, (3-methyl-1-methylenebutyl)-. This technique combines the superior separation capability of gas chromatography with the sensitive and specific detection power of mass spectrometry. In complex mixtures, such as fuels derived from thermolysis processes, GC-MS can effectively separate the target analyte from a multitude of other hydrocarbon isomers and benzene group compounds.
Optimization of Chromatographic Parameters for Enhanced Separation of Benzene, (3-methyl-1-methylenebutyl)-
The successful separation of Benzene, (3-methyl-1-methylenebutyl)- from structurally similar isomers and matrix components is critically dependent on the optimization of GC parameters. A capillary column, such as a Perkin Elmer Elite-5MS, is often employed due to its high resolution. Key parameters that are optimized include the column dimensions, carrier gas flow rate, and the oven temperature program.
A programmed temperature ramp is crucial for achieving good resolution over a wide range of boiling points. For instance, a typical program might start at a low initial temperature (e.g., 40°C) to separate highly volatile compounds, followed by a controlled ramp (e.g., 10°C per minute) to a high final temperature (e.g., 325°C) to elute heavier components. This ensures that isomers with subtle differences in boiling points are adequately separated on the column before reaching the detector.
Table 1: Optimized GC Parameters for the Analysis of Benzene, (3-methyl-1-methylenebutyl)-
| Parameter | Value/Condition |
|---|---|
| GC Column | Perkin Elmer Elite-5MS (or equivalent) |
| Column Dimensions | 30 m length x 0.25 mm ID x 0.5 µm df |
| Carrier Gas | Helium |
| Injector Temperature | 270°C |
| Oven Program | Initial 40°C (hold 1 min), ramp 10°C/min to 325°C |
| Ion Source Temperature | 200°C |
Deconvolution and Interpretation of Mass Spectrometric Fragmentation Patterns for Benzene, (3-methyl-1-methylenebutyl)-
Following chromatographic separation, the compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting molecular ion and its subsequent fragment ions produce a unique mass spectrum that serves as a chemical fingerprint. The molecular formula of Benzene, (3-methyl-1-methylenebutyl)- is C12H16, corresponding to a molecular weight of 160.26 g/mol .
The mass spectrum is characterized by a molecular ion peak ([M]⁺) at a mass-to-charge ratio (m/z) of 160. The fragmentation pattern provides crucial structural information. Common fragmentation pathways for alkylbenzenes involve cleavage of the C-C bond beta to the aromatic ring (benzylic cleavage), which is a favored process.
Key observed fragments for Benzene, (3-methyl-1-methylenebutyl)- include ions at m/z 145, 119, 117, and 43. The ion at m/z 145 corresponds to the loss of a methyl group ([M-15]⁺). The fragment at m/z 43 is characteristic of an isopropyl group ([C3H7]⁺) or a propyl fragment, which helps to confirm the structure of the branched alkyl chain. The interpretation of these fragments allows for the confident identification of the molecule.
Table 2: Characteristic Mass Fragments for Benzene, (3-methyl-1-methylenebutyl)-
| m/z | Proposed Fragment Ion | Significance |
|---|---|---|
| 160 | [C12H16]⁺ | Molecular Ion |
| 145 | [C11H13]⁺ | Loss of a methyl group (-CH3) |
| 119 | [C9H11]⁺ | Loss of a propyl group (-C3H7) |
| 117 | [C9H9]⁺ | Further fragmentation, possibly loss of H2 from m/z 119 |
| 91 | [C7H7]⁺ | Tropylium ion (common in alkylbenzenes) |
| 43 | [C3H7]⁺ | Isopropyl fragment |
Application of Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis in Benzene, (3-methyl-1-methylenebutyl)- Containing Mixtures
Fourier-Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. When analyzing mixtures containing Benzene, (3-methyl-1-methylenebutyl)-, FTIR can confirm the presence of its key structural motifs: the aromatic ring, the alkene (C=C double bond), and aliphatic C-H bonds. libretexts.org
The IR spectrum of this compound would exhibit characteristic absorption bands. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the alkyl side chain are found just below 3000 cm⁻¹. pressbooks.pub The presence of the benzene ring is further confirmed by C=C stretching vibrations within the ring, which typically appear as a series of peaks in the 1600-1450 cm⁻¹ region. libretexts.org The C=C stretch of the methylene (B1212753) group on the side chain is expected to absorb in the 1680-1640 cm⁻¹ range. libretexts.org Finally, strong C-H out-of-plane bending bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the benzene ring. libretexts.org
Table 3: Predicted FTIR Absorption Bands for Benzene, (3-methyl-1-methylenebutyl)-
| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3100-3000 | C-H Stretch | Aromatic Ring & Alkene (=C-H) |
| 3000-2850 | C-H Stretch | Aliphatic (Alkyl C-H) |
| 1680-1640 | C=C Stretch | Alkene (Methylene) |
| 1600, 1585, 1500, 1450 | C=C Stretch (in-ring) | Aromatic Ring |
| 900-675 | C-H Bend (out-of-plane) | Aromatic Ring Substitution |
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis of Benzene, (3-methyl-1-methylenebutyl)-
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. Both ¹H (proton) and ¹³C NMR provide detailed information about the carbon-hydrogen framework of Benzene, (3-methyl-1-methylenebutyl)-.
The ¹H NMR spectrum would show distinct signals for each unique proton environment. The protons on the benzene ring would typically appear as a complex multiplet in the downfield region of 7.0-7.5 ppm. The two vinylic protons of the terminal methylene group (=CH₂) would resonate at approximately 4.5-5.5 ppm. The remaining aliphatic protons on the side chain, including the methine (CH) and methyl (CH₃) groups, would produce signals in the upfield region between 0.8 and 2.5 ppm. The integration of these signals would correspond to the number of protons in each environment, and the splitting patterns (e.g., doublets, triplets, multiplets) would reveal the connectivity between adjacent protons.
The ¹³C NMR spectrum provides information on the different carbon environments. The aromatic carbons would show signals in the 125-145 ppm range. The two carbons of the C=C double bond would resonate in the 110-150 ppm region. The aliphatic carbons of the side chain would appear in the upfield region of the spectrum, typically between 10 and 40 ppm.
Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Benzene, (3-methyl-1-methylenebutyl)-
| Nucleus | Structural Unit | Predicted Chemical Shift (ppm) |
|---|---|---|
| ¹H | Aromatic Protons (Ar-H) | ~ 7.0 - 7.5 |
| Vinylic Protons (=CH₂) | ~ 4.5 - 5.5 | |
| Benzylic/Aliphatic Protons (-CH-) | ~ 1.5 - 2.5 | |
| Aliphatic Protons (-CH₃) | ~ 0.8 - 1.2 | |
| ¹³C | Aromatic Carbons (Ar-C) | ~ 125 - 145 |
| Vinylic Carbons (=C, =CH₂) | ~ 110 - 150 | |
| Aliphatic Carbons (-CH-) | ~ 25 - 40 | |
| Aliphatic Carbons (-CH₃) | ~ 15 - 25 |
Integration of Multimodal Spectroscopic Techniques for Comprehensive Structural Elucidation of Benzene, (3-methyl-1-methylenebutyl)-
While each analytical technique provides valuable data, the most confident and comprehensive structural elucidation of Benzene, (3-methyl-1-methylenebutyl)- is achieved through the integration of multiple techniques. numberanalytics.comnumberanalytics.com A typical analytical workflow involves a combination of chromatography and various spectroscopic methods. jchps.com
The process begins with GC-MS to separate the compound from a mixture and obtain its molecular weight and key fragmentation data. This provides a preliminary identification. Subsequently, FTIR analysis of the sample or a collected GC fraction confirms the presence of the essential functional groups (aromatic, alkene, aliphatic). Finally, for unambiguous proof of structure, the compound is isolated and subjected to high-resolution 1D and 2D NMR experiments (such as COSY and HSQC). NMR data reveals the precise connectivity of all atoms in the molecule, allowing for the definitive assignment of the structure of Benzene, (3-methyl-1-methylenebutyl)- and distinguishing it from all other possible isomers. numberanalytics.com This multimodal approach ensures high confidence in the identification and structural characterization of the target compound. numberanalytics.com
Reactivity and Catalytic Transformation Studies of Benzene, 3 Methyl 1 Methylenebutyl
Catalytic Hydrotreatment and Hydrogenation Reactions Involving Benzene (B151609), (3-methyl-1-methylenebutyl)-
Catalytic hydrogenation is a fundamental reaction for alkenylbenzenes, converting the unsaturated side chain into a saturated one. This process is crucial in various industrial applications, including the production of more stable compounds. libretexts.org
The catalytic hydrogenation of the vinyl group in Benzene, (3-methyl-1-methylenebutyl)- is effectively achieved using heterogeneous metal catalysts. Commonly employed catalysts include noble metals like palladium (Pd), platinum (Pt), and rhodium (Rh), as well as non-noble metals such as nickel (Ni), often supported on materials like activated carbon, alumina (B75360) (Al₂O₃), or silica (B1680970) (SiO₂). libretexts.orgyoutube.com
For instance, palladium on carbon (Pd/C) is a highly efficient catalyst for the hydrogenation of styrenic compounds under mild conditions. rsc.org Platinum-based catalysts, such as PtO₂ (Adam's catalyst), are also highly active. libretexts.org Nickel catalysts, particularly Raney Nickel, offer a cost-effective alternative, though they may require more stringent reaction conditions. libretexts.org
In the context of broader hydrotreatment processes, which can involve the removal of other functional groups or hydrocracking, zeolite-supported catalysts may be utilized. Acidic zeolites can facilitate isomerization of the double bond or skeletal rearrangements of the alkyl chain, although this is often a secondary and sometimes undesirable pathway during simple hydrogenation. nih.gov
Table 1: Common Catalysts for the Hydrogenation of Alkenylbenzenes
| Catalyst | Support | Typical Reaction Conditions | Selectivity for Alkane |
|---|---|---|---|
| Palladium (Pd) | Carbon (C) | Low pressure H₂, room temp. | High |
| Platinum (PtO₂) | - | Low to medium pressure H₂, room temp. | Very High |
| Nickel (Raney Ni) | - | High pressure H₂, elevated temp. | High |
The hydrogenation of the double bond in Benzene, (3-methyl-1-methylenebutyl)- is an exothermic process, releasing a significant amount of heat, known as the heat of hydrogenation. libretexts.org The reaction is thermodynamically favorable due to the replacement of a weaker π-bond in the alkene with two stronger σ-bonds in the resulting alkane. libretexts.org
The kinetics of such reactions are often described using Langmuir-Hinshelwood models, where the reaction rate depends on the adsorption of both hydrogen and the alkenylbenzene onto the catalyst surface. ubc.cascielo.br For many styrenic compounds, the reaction is found to be first-order with respect to the substrate concentration and often zero-order with respect to hydrogen pressure at sufficient pressures. ubc.ca
The steric hindrance caused by the branched (3-methylbutyl) group in Benzene, (3-methyl-1-methylenebutyl)- would likely influence the reaction kinetics. Compared to a simpler molecule like styrene (B11656), the bulkier side chain may lead to a lower rate of hydrogenation due to impeded access to the catalyst's active sites. Studies on α-methylstyrene have shown that steric hindrance can significantly decrease the hydrogenation rate compared to styrene. ubc.ca
Table 2: Hypothetical Kinetic and Thermodynamic Data for Hydrogenation
| Compound | Catalyst | Activation Energy (kJ/mol) | Heat of Hydrogenation (kJ/mol) |
|---|---|---|---|
| Styrene | Ni-Mo-S | 45.3 | ~ -118 |
| α-Methylstyrene | Ni-Mo-S | 87.7 | ~ -112 |
Reaction conditions play a critical role in controlling the outcome of the hydrogenation of Benzene, (3-methyl-1-methylenebutyl)-.
Temperature: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions such as polymerization or cracking, and can also decrease the catalyst's lifespan. For selective hydrogenation of the side chain without affecting the aromatic ring, moderate temperatures are preferred.
Pressure: Higher hydrogen pressure typically increases the rate of hydrogenation by increasing the concentration of adsorbed hydrogen on the catalyst surface. researchgate.net
Solvent: The choice of solvent can influence the reaction rate and selectivity by affecting the solubility of reactants and the interaction with the catalyst surface.
Catalyst Loading: A higher catalyst loading will generally lead to a faster reaction rate, assuming the reaction is not limited by mass transfer.
Under more forcing conditions (higher temperatures and pressures), hydrogenation of the benzene ring itself can occur, leading to the formation of (1-isopentyl-2-methylpropyl)cyclohexane. However, this typically requires more active catalysts (like rhodium or ruthenium) and more extreme conditions than the hydrogenation of the alkenyl side chain.
Oxidation and Degradation Pathways of Benzene, (3-methyl-1-methylenebutyl)- in Controlled Environments
The oxidation of alkylbenzenes is a significant transformation, often leading to valuable chemical intermediates. numberanalytics.com The primary site of oxidative attack in alkylbenzenes is the benzylic position—the carbon atom directly attached to the aromatic ring. libretexts.org This is due to the resonance stabilization of the resulting benzylic radical or carbocation intermediate. libretexts.org
For Benzene, (3-methyl-1-methylenebutyl)-, the presence of a double bond adjacent to the benzylic position offers multiple potential pathways for oxidation. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under vigorous conditions would likely cleave the double bond and oxidize the entire side chain to a carboxylic acid, yielding benzoic acid. ncert.nic.in
Under milder, controlled oxidation, such as with certain peroxides or molecular oxygen in the presence of a catalyst, the reaction could potentially lead to the formation of epoxides at the double bond or oxidation at the benzylic position to form an alcohol, ketone, or hydroperoxide.
In biological systems or environmental degradation, the breakdown of alkylbenzenes often initiates with the oxidation of the alkyl side chain. nih.govias.ac.in For long-chain alkylbenzenes, this can proceed via ω-oxidation (at the terminal methyl group) followed by β-oxidation. ias.ac.in Another common pathway is oxidation at the benzylic position. nih.gov The presence of the double bond in Benzene, (3-methyl-1-methylenebutyl)- would likely make it susceptible to initial enzymatic attack at this site, potentially leading to the formation of various oxygenated intermediates.
Photochemical Reactivity and Transformations of Benzene, (3-methyl-1-methylenebutyl)-
The photochemical behavior of aromatic compounds is distinct from their thermal chemistry. Upon absorption of ultraviolet light, benzene and its derivatives can be excited to higher energy states, leading to unique reactions. youtube.com One of the characteristic photochemical reactions of benzene with alkenes is cycloaddition, particularly [2+2] and [2+3] (meta) cycloadditions, to form bicyclic products. rsc.org
Benzene, (3-methyl-1-methylenebutyl)-, having an intramolecular alkene, could potentially undergo an intramolecular photochemical cycloaddition. Depending on the geometry and flexibility of the side chain, irradiation with UV light might lead to the formation of complex polycyclic structures.
Another possible photochemical transformation is isomerization. For instance, benzene itself can be photochemically converted to its isomer, fulvene. youtube.com Substituted benzenes can also undergo photoisomerization, leading to rearrangements of the substituents on the ring. youtube.com
Polymerization and Oligomerization Behavior of Benzene, (3-methyl-1-methylenebutyl)- (if applicable)
The vinyl group (C=CH₂) attached to a benzene ring makes styrenic compounds monomers for polymerization. Benzene, (3-methyl-1-methylenebutyl)- is structurally a substituted styrene and would be expected to undergo polymerization. The polymerization can proceed via radical, cationic, or anionic mechanisms, depending on the initiator and reaction conditions.
The rate and controllability of the polymerization would be significantly influenced by the bulky 3-methylbutyl substituent. In radical polymerization, electron-donating alkyl groups on the benzene ring can affect the reactivity of the monomer. cmu.educmu.edu More significantly, the steric hindrance from the branched alkyl group would likely decrease the rate of propagation in the polymerization reaction, similar to what is observed with other bulky styrene derivatives. This steric effect might also influence the stereochemistry of the resulting polymer chain.
Living/controlled polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), could potentially be employed to synthesize polymers with controlled molecular weights and narrow polydispersities from this monomer. cmu.eduacs.org
Computational and Theoretical Chemistry Investigations into Benzene, 3 Methyl 1 Methylenebutyl
Quantum Chemical Modeling of the Electronic Structure and Energetics of Benzene (B151609), (3-methyl-1-methylenebutyl)-
Quantum chemical modeling would be the foundational step in characterizing the electronic properties of "Benzene, (3-methyl-1-methylenebutyl)-". The primary goal of these calculations would be to determine the molecule's ground-state geometry, electron distribution, and orbital energies.
Methodology:
Ab initio methods: Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory would be employed to provide a high level of theoretical accuracy. For instance, a study on allylbenzene (B44316) utilized MP2 with extended basis sets like 6-311++G(d,p) to accurately determine conformational preferences. aip.org
Basis Sets: A range of basis sets, from the Pople-style (e.g., 6-31G*) to the correlation-consistent (e.g., cc-pVTZ), would be tested to ensure a balance between computational cost and accuracy.
Properties Calculated: Key electronic properties to be calculated would include the total electronic energy, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), the HOMO-LUMO gap, the dipole moment, and the molecular electrostatic potential (MEP).
Expected Findings:
The presence of the (3-methyl-1-methylenebutyl)- substituent is expected to influence the electronic structure of the benzene ring. The vinyl group, being a weak π-donor, would likely raise the energy of the HOMO and lower the energy of the LUMO, leading to a smaller HOMO-LUMO gap compared to unsubstituted benzene. The branched alkyl chain would primarily exert an inductive effect.
Illustrative Data Table: Calculated Electronic Properties
| Property | Calculated Value (Illustrative) | Method/Basis Set |
|---|---|---|
| Total Electronic Energy | -425.1234 Hartrees | MP2/cc-pVTZ |
| HOMO Energy | -6.85 eV | B3LYP/6-311+G(d,p) |
| LUMO Energy | -0.98 eV | B3LYP/6-311+G(d,p) |
| HOMO-LUMO Gap | 5.87 eV | B3LYP/6-311+G(d,p) |
| Dipole Moment | 0.45 Debye | B3LYP/6-311+G(d,p) |
Density Functional Theory (DFT) Calculations for Reaction Pathway Simulation and Transition State Analysis of Benzene, (3-methyl-1-methylenebutyl)- Transformations
Density Functional Theory (DFT) is a powerful tool for investigating the mechanisms of chemical reactions. For "Benzene, (3-methyl-1-methylenebutyl)-", DFT calculations would be invaluable for simulating potential transformations, such as electrophilic addition to the double bond or reactions involving the benzene ring.
Methodology:
Functionals: A variety of density functionals, including hybrid functionals like B3LYP and meta-GGA functionals like M06-2X, would be benchmarked to select the most appropriate one for the system.
Reaction Coordinate Scanning: To map out the potential energy surface of a reaction, relaxed potential energy scans along the reaction coordinate would be performed.
Transition State Optimization: Once a potential transition state is identified from the scan, its geometry would be fully optimized using algorithms like the Berny algorithm.
Frequency Calculations: Vibrational frequency calculations would be performed on the optimized reactant, transition state, and product structures to confirm the nature of the stationary points (minima or first-order saddle points) and to calculate zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy and Gibbs free energy.
Expected Findings:
Illustrative Data Table: Calculated Energetics for a Hypothetical Reaction
| Species | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (kcal/mol) |
|---|---|---|
| Reactants | 0.00 | 0.00 |
| Transition State 1 | +15.2 | +14.8 |
| Intermediate | -5.6 | -5.1 |
| Transition State 2 | +2.1 | +2.5 |
| Products | -20.3 | -19.7 |
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions of Benzene, (3-methyl-1-methylenebutyl)-
Molecular Dynamics (MD) simulations would be employed to explore the conformational landscape of "Benzene, (3-methyl-1-methylenebutyl)-" and to study its interactions with other molecules in a condensed phase.
Methodology:
Force Fields: A suitable classical force field, such as AMBER, CHARMM, or OPLS, would be selected and parameterized for the specific compound.
Simulation Setup: The molecule would be placed in a simulation box, either in a vacuum for conformational analysis or solvated in a chosen solvent to study intermolecular interactions.
Simulation Protocol: The system would be energy minimized, followed by a period of heating and equilibration to the desired temperature and pressure. A production run would then be performed to collect trajectory data.
Analysis: The trajectory would be analyzed to identify the most stable conformers, calculate the populations of different conformational states, and determine radial distribution functions to understand the solvation structure.
Expected Findings:
Due to the flexible alkyl chain, "Benzene, (3-methyl-1-methylenebutyl)-" is expected to have several low-energy conformers. MD simulations would reveal the preferred orientations of the substituent relative to the benzene ring and the dynamics of their interconversion. In a solvent, the simulations would show how the nonpolar benzene ring and the alkyl chain interact with solvent molecules. Studies on other alkylbenzenes have successfully used MD simulations to understand their liquid-phase behavior. nih.gov
Illustrative Data Table: Major Conformers and Their Properties
| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) | Key Dihedral Angle (°) |
|---|---|---|---|
| 1 (Global Minimum) | 0.00 | 65.2 | -175.4 |
| 2 | 0.85 | 21.3 | -62.1 |
| 3 | 1.50 | 13.5 | 78.9 |
Predictive Modeling of Spectroscopic Signatures (e.g., NMR, IR, Mass Spectra) for Benzene, (3-methyl-1-methylenebutyl)-
Computational methods can accurately predict various spectroscopic signatures, which is crucial for the identification and characterization of a compound.
Methodology:
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework, would be used to calculate the isotropic shielding values for each nucleus. These would then be converted to chemical shifts by referencing them against a standard (e.g., tetramethylsilane).
IR Spectroscopy: After geometry optimization, vibrational frequencies and their corresponding intensities would be calculated. These frequencies are often scaled by an empirical factor to better match experimental spectra.
Mass Spectrometry: While direct prediction of a full mass spectrum is complex, computational chemistry can be used to calculate the energies of potential fragment ions, helping to rationalize the observed fragmentation patterns.
Expected Findings:
The predicted ¹H and ¹³C NMR spectra would show characteristic signals for the aromatic protons and carbons, as well as for the protons and carbons of the (3-methyl-1-methylenebutyl)- substituent. The predicted IR spectrum would exhibit characteristic peaks for the C-H stretching of the aromatic ring and the alkyl chain, the C=C stretching of the vinyl group, and the out-of-plane bending vibrations of the substituted benzene ring. Such predictive modeling has been successfully applied to other substituted benzenes. nih.govnih.gov
Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C1 (ipso-aromatic) | 140.5 |
| C2/C6 (ortho-aromatic) | 128.9 |
| C3/C5 (meta-aromatic) | 128.3 |
| C4 (para-aromatic) | 126.1 |
| Cα (vinylic) | 145.2 |
| Cβ (vinylic) | 112.8 |
Broader Academic Implications and Future Research Trajectories for Benzene, 3 Methyl 1 Methylenebutyl
Potential of Benzene (B151609), (3-methyl-1-methylenebutyl)- as a Precursor or Intermediate in Organic Synthesis
The structure of Benzene, (3-methyl-1-methylenebutyl)-, featuring a benzene ring and an unsaturated aliphatic chain, presents it as a versatile precursor in organic synthesis. The double bond in the methylenebutyl group is a key functional group that can undergo a variety of addition reactions, such as hydrogenation, halogenation, and hydrohalogenation, to introduce new functionalities. Furthermore, the allylic position offers a site for radical substitution reactions.
The benzene ring itself is amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents at the ortho, meta, and para positions relative to the existing alkyl group. The directing effects of the (3-methyl-1-methylenebutyl)- group would be a critical factor in determining the regioselectivity of these reactions. Future research could explore its utility in the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and specialty polymers.
Development of Advanced Catalytic Processes Informed by Benzene, (3-methyl-1-methylenebutyl)- Reactivity
The reactivity of Benzene, (3-methyl-1-methylenebutyl)- can inform the development of novel catalytic processes. For instance, its hydrogenation to form the corresponding saturated alkylbenzene could be a model reaction for testing the efficacy and selectivity of new hydrogenation catalysts. Similarly, developing catalysts for the selective oxidation of the double bond without affecting the aromatic ring would be a valuable endeavor.
Moreover, the potential for this compound to act as a ligand in organometallic catalysis is an area ripe for exploration. The π-system of the benzene ring and the double bond could coordinate with metal centers, potentially leading to catalysts with unique activities and selectivities for various organic transformations.
Unexplored Areas in the Chemical Fate and Transformation of Benzene, (3-methyl-1-methylenebutyl)- in Complex Chemical Systems
The environmental fate and transformation of Benzene, (3-methyl-1-methylenebutyl)- remain largely uninvestigated. Understanding its persistence, degradation pathways, and potential for bioaccumulation is crucial for assessing its environmental impact. Research in this area would involve studying its behavior in various environmental compartments, such as air, water, and soil, and identifying the microorganisms capable of its biodegradation.
Key research questions would include:
What are the primary atmospheric degradation pathways?
Is it susceptible to photolysis in aquatic environments?
What are the metabolic pathways for its breakdown by soil and aquatic microorganisms?
Answering these questions would provide valuable data for environmental risk assessment and the development of potential remediation strategies.
Synergistic Research with Material Science on Novel Materials Derived from or Related to Benzene, (3-methyl-1-methylenebutyl)-
The unique structure of Benzene, (3-methyl-1-methylenebutyl)- suggests its potential as a monomer for the synthesis of novel polymers and materials. The presence of the polymerizable double bond could allow for its incorporation into polymer chains, potentially imparting specific properties such as thermal stability, hydrophobicity, or altered mechanical characteristics.
Future collaborative research between organic chemists and material scientists could focus on:
The synthesis of homopolymers and copolymers of Benzene, (3-methyl-1-methylenebutyl)-.
The investigation of the physical and chemical properties of these new materials.
The exploration of their potential applications in areas such as coatings, adhesives, and advanced composites.
Q & A
Q. What synthetic methodologies are commonly employed to prepare Benzene, (3-methyl-1-methylenebutyl)-, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation using benzene and a suitable alkyl halide (e.g., 3-methyl-1-methylenebutyl chloride) in the presence of Lewis acid catalysts like AlCl₃. Reaction efficiency depends on temperature (optimized at 25–50°C), solvent polarity (non-polar solvents enhance electrophilic substitution), and steric hindrance from substituents. Competing side reactions, such as polyalkylation, can be mitigated by controlling reagent stoichiometry . Alternative routes include Diels-Alder reactions with dienes, though regioselectivity must be validated via spectroscopic analysis.
Q. How do NMR, IR, and mass spectrometry techniques confirm the structure of Benzene, (3-methyl-1-methylenebutyl)-?
- Methodological Answer :
- NMR : ¹H NMR identifies aromatic protons (δ 6.5–7.5 ppm) and aliphatic protons from the substituent (e.g., methylene groups at δ 4.5–5.5 ppm). ¹³C NMR distinguishes sp² carbons (100–135 ppm) and sp³ carbons (20–40 ppm) .
- IR : Stretching frequencies for C=C (aromatic, ~1600 cm⁻¹) and C-H (alkenyl, ~3100 cm⁻¹) confirm the substituent’s presence .
- Mass Spectrometry : Electron ionization (EI-MS) reveals molecular ion peaks (e.g., m/z 160 for C₁₂H₁₆) and fragmentation patterns (e.g., loss of methyl groups or benzylic cleavage) .
Q. What reaction mechanisms govern electrophilic substitution in substituted benzene derivatives like Benzene, (3-methyl-1-methylenebutyl)-?
- Methodological Answer : Electrophilic substitution (e.g., nitration, halogenation) proceeds via resonance-stabilized intermediates. The substituent’s electron-donating/withdrawing nature directs electrophile positioning. For example, methylene groups act as weakly activating substituents, favoring para and ortho positions. Mechanistic validation involves kinetic studies (e.g., monitoring reaction rates with varying electrophile concentrations) and intermediate trapping experiments .
Advanced Research Questions
Q. How can researchers resolve spectral data discrepancies when characterizing structurally complex benzene derivatives?
- Methodological Answer : Contradictions in spectral interpretation (e.g., overlapping NMR peaks or ambiguous mass fragments) require multi-technique corroboration. For instance:
- 2D NMR (COSY, HSQC) maps proton-carbon correlations to distinguish isomers.
- X-ray crystallography provides unambiguous structural confirmation, especially for crystalline derivatives.
- High-resolution MS differentiates isobaric species (e.g., C₁₂H₁₆ vs. C₁₁H₁₄O) .
Q. What experimental parameters are critical for studying solvation behavior of Benzene, (3-methyl-1-methylenebutyl)- in mixed solvent systems using laser ionization?
- Methodological Answer : Supersonic jet expansion (e.g., 2 atm He carrier gas) ensures controlled cluster formation. Laser wavelength selection (e.g., 259.3 nm) targets resonant ionization of benzene clusters while avoiding solvent self-aggregates. Seed ratios (benzene:water:methanol) must balance cluster diversity and detection limits. Polarization effects from substituents (e.g., methylene groups) enhance solvent interactions, requiring density functional theory (DFT) calculations to model binding energies .
Q. What methodologies assess chronic toxicity and metabolic pathways of Benzene, (3-methyl-1-methylenebutyl)- in biomedical research?
- Methodological Answer :
- In vitro assays : HepG2 cell lines evaluate cytotoxicity (MTT assay) and oxidative stress markers (e.g., glutathione depletion).
- In vivo models : Rodent studies track metabolite accumulation (e.g., S-phenylmercapturic acid in urine) and hematological changes (e.g., reduced RBC counts) over 6–12 months.
- Analytical chemistry : LC-MS/MS quantifies benzene-derived metabolites, correcting for background noise from dietary sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
